

# Application Note: Quantitative Analysis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Cat. No.: B188479

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## Introduction and Scope

**5-Bromo-2-hydroxy-4-methoxybenzaldehyde** is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its unique structure, featuring bromine, hydroxyl, and methoxy functional groups, makes it a versatile building block for creating complex therapeutic agents.[1][2] Given its role in synthetic chemistry and drug development, the ability to accurately and reliably quantify **5-Bromo-2-hydroxy-4-methoxybenzaldehyde** is paramount. This ensures the quality of starting materials, allows for precise monitoring of reaction kinetics, and is essential for the quality control of final products.

This document provides detailed, validated protocols for the quantification of **5-Bromo-2-hydroxy-4-methoxybenzaldehyde**, tailored for researchers, quality control analysts, and drug development professionals. We will primarily focus on a highly specific and robust High-Performance Liquid Chromatography (HPLC) method, followed by a simpler, rapid UV-Vis Spectrophotometric method for screening purposes. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are structured to align with the principles of analytical method validation outlined in the ICH Q2(R2) guidelines.[3][4][5]

Analyte Physicochemical Properties:

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	[1][6]
Molecular Weight	231.04 g/mol	[1][6]
CAS Number	2973-59-3	[1][6]
Appearance	White to off-white crystalline powder	[1]
Melting Point	≤ 95 °C	[1]
Synonyms	2-Bromoisovanillin	[1]

## Principle Methodology: Reversed-Phase HPLC (RP-HPLC)

For the accurate and specific quantification of **5-Bromo-2-hydroxy-4-methoxybenzaldehyde**, especially in the presence of impurities or other reactants, RP-HPLC is the method of choice. This technique separates compounds based on their polarity. A non-polar stationary phase (the column) is used with a polar mobile phase. Non-polar compounds, like our analyte, will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. The amount of analyte is quantified by measuring the detector response (absorbance) against a calibration curve prepared from a certified reference standard.

## HPLC Experimental Protocol

This protocol is designed to be a self-validating system, where system suitability checks are incorporated to ensure the reliability of results on a day-to-day basis.

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
Column	C18, 4.6 x 250 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Waters Symmetry C18)
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Elution Mode	Isocratic
Composition	60% Mobile Phase A : 40% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Run Time	10 minutes

#### Reagents and Materials:

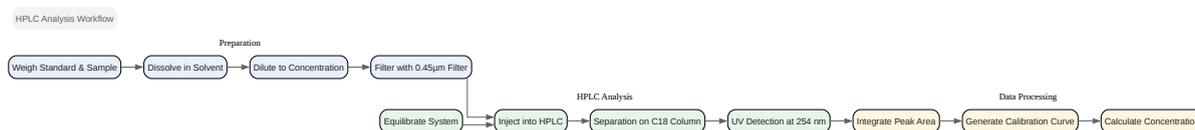
- **5-Bromo-2-hydroxy-4-methoxybenzaldehyde** Reference Standard (Purity ≥ 99%)
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade or Milli-Q)
- Phosphoric Acid (ACS Grade)
- Methanol (HPLC Grade)
- Volumetric flasks (Class A)

- Pipettes (Calibrated)
- 0.45  $\mu\text{m}$  Syringe filters (PTFE or Nylon)

Procedure:

- Mobile Phase Preparation:
  - To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
  - Degas both Mobile Phase A and B for 15 minutes using an ultrasonic bath or an online degasser.
- Standard Solution Preparation:
  - Standard Stock Solution (1000  $\mu\text{g}/\text{mL}$ ): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
  - Calibration Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100  $\mu\text{g}/\text{mL}$ ) by serially diluting the stock solution with the mobile phase.
- Sample Preparation:
  - Accurately weigh a sample containing an expected amount of the analyte.
  - Dissolve the sample in Methanol and dilute with the mobile phase to bring the final concentration within the calibration range (e.g.,  $\sim 50$   $\mu\text{g}/\text{mL}$ ).
  - Vortex for 30 seconds to ensure complete dissolution.
  - Filter the solution through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.
- Analysis Workflow:
  - Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Perform a blank injection (mobile phase) to ensure no system contamination.
- Inject the calibration standards in increasing order of concentration.
- Inject the prepared samples.
- Perform a check standard injection every 10-15 sample injections to monitor system performance.



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Caption: High-level workflow for HPLC quantification.

## Method Validation Summary (per ICH Q2(R2))

The described HPLC method must be validated to demonstrate its suitability for its intended purpose.[5] The following table summarizes the key validation parameters and typical acceptance criteria.[7]

Validation Parameter	Typical Acceptance Criteria	Purpose
Specificity	Peak is free from interference from blank, placebo, and known impurities. Peak purity index > 0.999.	To ensure the signal measured is only from the analyte.
Linearity	Correlation coefficient ( $r^2$ ) $\geq$ 0.999 over the specified range.	To demonstrate a proportional relationship between concentration and response.
Range	5 - 100 $\mu\text{g/mL}$	The interval where the method is accurate, precise, and linear. [5]
Accuracy	98.0% - 102.0% recovery for spiked samples at three concentration levels.	To measure the closeness of the test results to the true value.
Precision (RSD)	Repeatability (Intra-day): $\leq$ 2.0% Intermediate Precision (Inter-day): $\leq$ 2.0%	To assess the degree of scatter between a series of measurements.
LOD	Signal-to-Noise ratio of 3:1 (e.g., $\sim$ 0.5 $\mu\text{g/mL}$ )	The lowest amount of analyte that can be detected.
LOQ	Signal-to-Noise ratio of 10:1 (e.g., $\sim$ 1.5 $\mu\text{g/mL}$ )	The lowest amount of analyte that can be quantified with suitable precision and accuracy.
Robustness	%RSD $\leq$ 2.0% after deliberate small changes in method parameters (e.g., flow rate $\pm$ 0.1, pH $\pm$ 0.2).	To measure the method's capacity to remain unaffected by small variations.

## Secondary Method: UV-Vis Spectrophotometry

For rapid, high-throughput screening of relatively pure samples, UV-Vis spectrophotometry offers a viable alternative. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. This method is less specific than HPLC as any compound that absorbs at the analytical wavelength will interfere with the measurement.

## UV-Vis Experimental Protocol

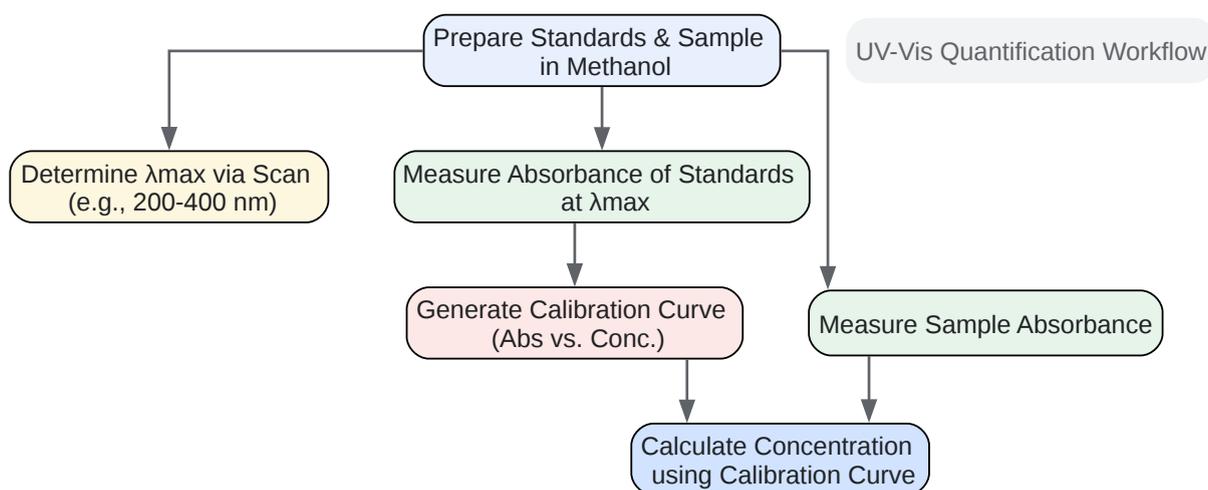
Instrumentation and Materials:

- Double-beam UV-Vis Spectrophotometer
- Matched quartz cuvettes (1 cm path length)
- Methanol (Spectroscopic Grade)
- Reference Standard and other materials as listed in Section 2.1.

Procedure:

- Determination of  $\lambda_{\text{max}}$  (Wavelength of Maximum Absorbance):
  - Prepare a ~10  $\mu\text{g}/\text{mL}$  solution of **5-Bromo-2-hydroxy-4-methoxybenzaldehyde** in Methanol.
  - Scan the solution from 400 nm to 200 nm against a Methanol blank.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). This will be the analytical wavelength used for quantification.
- Preparation of Calibration Curve:
  - Prepare a stock solution (e.g., 100  $\mu\text{g}/\text{mL}$ ) of the reference standard in Methanol.
  - Create a series of working standards (e.g., 2, 4, 6, 8, 10, 12  $\mu\text{g}/\text{mL}$ ) by diluting the stock solution with Methanol.

- Measure the absorbance of each standard at the predetermined  $\lambda_{\max}$ , using Methanol as the blank.
- Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ).
- Sample Analysis:
  - Prepare a sample solution in Methanol with a concentration expected to fall within the linear range of the calibration curve.
  - Measure the absorbance of the sample solution at  $\lambda_{\max}$ .
  - Calculate the concentration of the analyte using the equation from the linear regression.



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Caption: General workflow for UV-Vis quantification.

## Concluding Remarks

The choice of analytical method depends on the specific requirements of the analysis. The RP-HPLC method detailed herein provides a robust, specific, and accurate platform for the quantification of **5-Bromo-2-hydroxy-4-methoxybenzaldehyde**, suitable for rigorous quality control and research applications. The UV-Vis spectrophotometric method serves as a valuable tool for rapid screening of pure samples where high specificity is not required. For all quantitative work intended for regulatory submission or critical decision-making, a full method validation according to ICH guidelines is mandatory.[3][8]

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